molecular formula C23H16Cl2N2OS2 B11551910 (5E)-3-[(biphenyl-4-ylamino)methyl]-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[(biphenyl-4-ylamino)methyl]-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11551910
M. Wt: 471.4 g/mol
InChI Key: RRWOXLHFSXAGCB-CIAFOILYSA-N
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Description

(5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a biphenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source, such as thiourea, under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a biphenyl halide.

    Addition of the Dichlorophenyl Group: The final step involves the condensation of the intermediate with a dichlorophenyl aldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The biphenyl and dichlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the thiazolidinone ring.

    Substitution: Functionalized biphenyl and dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

Medicinally, (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has been investigated for its potential as an anti-inflammatory and anticancer agent. Its interactions with cellular pathways and molecular targets are of particular interest in drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl and dichlorophenyl groups facilitate binding to these targets, while the thiazolidinone ring can participate in various chemical reactions within the biological system. This compound can modulate cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-OXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-3-[({[1,1’-BIPHENYL]-4-YL}AMINO)METHYL]-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research and development.

Properties

Molecular Formula

C23H16Cl2N2OS2

Molecular Weight

471.4 g/mol

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-[(4-phenylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16Cl2N2OS2/c24-18-9-6-17(20(25)13-18)12-21-22(28)27(23(29)30-21)14-26-19-10-7-16(8-11-19)15-4-2-1-3-5-15/h1-13,26H,14H2/b21-12+

InChI Key

RRWOXLHFSXAGCB-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/SC3=S

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=S

Origin of Product

United States

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